molecular formula C9H14N2 B140946 1-N-propylbenzene-1,3-diamine CAS No. 155525-49-8

1-N-propylbenzene-1,3-diamine

Cat. No.: B140946
CAS No.: 155525-49-8
M. Wt: 150.22 g/mol
InChI Key: VXISGCAONOYOFN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzene (B151609) Diamine Research

The study of benzene diamines is rooted in the development of synthetic dyes in the 19th century. Isomers like para-phenylenediamine (PPD) and meta-phenylenediamine (mPDA) became foundational molecules in this industry. wikipedia.orgwikipedia.org PPD, a white solid that darkens with air exposure, was primarily used as a component in engineering polymers like Kevlar and as an ingredient in hair dyes. wikipedia.org mPDA, a colorless solid, found extensive use in preparing aramid fibers, epoxy resins, wire enamel coatings, and various dyes for leather and textiles. wikipedia.org A 1959 patent, for instance, described compositions of m-phenylenediamine (B132917) for curing epoxy ether resins, highlighting its industrial importance as a hardening agent that imparts high heat distortion resistance to the final polymer. google.com

Early research also explored the fundamental reactivity of these diamines. The Herz reaction, for example, utilized benzene-1,4-diamine to synthesize benzo-bis Current time information in Bangalore, IN.google.comdithiazole, demonstrating the chemical transformations possible with these compounds from early on. mdpi.com Over time, the focus of research expanded from industrial commodities to more specialized applications. Scientists began to leverage the unique properties of phenylenediamines in new ways, such as their use as enhanced catalysts for oxime ligation in protein labeling and bioconjugation, a significant advancement over the commonly used aniline (B41778) catalyst. nih.gov This evolution from bulk industrial use to sophisticated catalytic applications illustrates the enduring relevance and adaptability of benzene diamine chemistry.

Significance of N-Alkyl Substitution in Aromatic Diamine Structures

The introduction of alkyl groups onto the nitrogen atoms of aromatic diamines, a process known as N-alkylation, is a critical strategy for modifying the properties of the parent molecule. This substitution significantly impacts the compound's reactivity, solubility, and interaction with biological systems. N-alkylated aromatic diamines are key precursors in the synthesis of a wide range of valuable products, including pharmaceuticals and other fine chemicals. tandfonline.comontosight.ai

Modern synthetic chemistry has focused on developing efficient and selective methods for N-alkylation. A prominent and environmentally benign approach is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy. tandfonline.comacs.orgorganic-chemistry.org This method uses alcohols, which are readily available and renewable, as alkylating agents. tandfonline.comorganic-chemistry.org In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde or ketone, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine, yielding the N-alkylated amine, with water as the only byproduct. tandfonline.comorganic-chemistry.org This atom-economical process avoids the use of hazardous alkyl halides. organic-chemistry.org

Researchers have explored various metal-based catalysts to facilitate this transformation, moving from precious metals like Ruthenium to more earth-abundant and cost-effective base metals such as iron, nickel, cobalt, and zinc. tandfonline.comacs.orgorganic-chemistry.orgrsc.orgresearchgate.net

Table 1: Catalytic Systems for N-Alkylation of Aromatic Amines

Catalyst Metal Ligand Type Key Features
Iron (Fe) N/A Earth-abundant metal, promotes sustainable synthesis. tandfonline.com
Nickel (Ni) N-Heterocyclic Carbene (NHC) Enables N,N'-di-alkylation of various phenylenediamines. acs.org
Cobalt (Co) NNN Pincer Ligand Phosphine-free system for alkylating aromatic and heteroaromatic amines. rsc.org
Ruthenium (Ru) Azo-aromatic Pincer Ligand Air-stable catalyst with high functional group tolerance and chemoselectivity. organic-chemistry.org

The synthesis of N1-propylbenzene-1,3-diamine itself typically involves the selective alkylation of benzene-1,3-diamine. A common method is a two-step process that first protects one amine group to prevent over-alkylation, followed by propylation using a reagent like 1-bromopropane, and subsequent deprotection.

Contemporary Research Challenges and Future Directions in the Field

Current research in aromatic diamine chemistry is focused on overcoming several synthetic challenges and expanding into new applications. A major hurdle in N-alkylation is achieving high selectivity. acs.org This includes controlling the degree of substitution (mono- versus di-alkylation) and, in the case of di-alkylation, producing unsymmetrically substituted products, which has been a significant challenge, particularly with base-metal catalysts. acs.org The development of catalysts that are not only efficient but also sustainable and based on abundant metals remains a key priority. tandfonline.com

Future directions point towards the design of increasingly complex and functionalized aromatic diamines for highly specific purposes. For example, researchers are synthesizing novel macrocyclic ligands from N-substituted benzene-1,2-diamines for potential applications in coordination chemistry. researchgate.net Another area of interest is the functionalization of silica (B1680970) gel with related compounds like N-(3-propyl)-o-phenylenediamine to create adsorbents for the preconcentration and separation of trace heavy metals from aqueous solutions, which has applications in environmental monitoring and analytical chemistry. nih.gov The synthesis of derivatives for use as intermediates in creating bioactive compounds and drug molecules also continues to be a significant driver of research. organic-chemistry.org The amine groups in compounds like N1-propylbenzene-1,3-diamine can form hydrogen bonds and electrostatic interactions with biological targets such as enzymes, making them valuable scaffolds in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-propylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXISGCAONOYOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475739
Record name 1-N-propylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155525-49-8
Record name 1-N-propylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of N1 Propylbenzene 1,3 Diamine

Reactivity of Amine Functional Groups

The amine groups are central to the reactivity of N1-propylbenzene-1,3-diamine, participating in reactions typical of primary and secondary amines.

Nucleophilic Reactivity of Primary and Secondary Amine Sites

Both the primary and secondary amine groups in N1-propylbenzene-1,3-diamine possess lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic. This nucleophilicity allows them to attack electron-deficient centers, initiating a variety of chemical transformations. The primary amine at the 3-position is generally more sterically accessible and thus may exhibit higher reactivity in some cases compared to the secondary amine at the 1-position, which is influenced by the adjacent propyl group.

The nucleophilic character of similar diaminobenzene derivatives is a subject of study, with research indicating that their reactivity is influenced by the nature of the substituents on the nitrogen atoms. mdpi.com For instance, in reactions involving C-C bond formation, the nucleophilicity of diaminobenzene derivatives plays a crucial role. mdpi.com

Protonation Equilibria and Basicity Studies

The amine groups in N1-propylbenzene-1,3-diamine are basic and can accept protons to form the corresponding ammonium (B1175870) ions. The basicity of the two amine groups will differ due to the electronic effect of the propyl group and the aromatic ring. The secondary amine is generally expected to be slightly more basic than the primary amine due to the electron-donating inductive effect of the propyl group. However, the delocalization of the lone pair of the secondary amine into the aromatic ring can reduce its basicity.

Acylation and Alkylation Reactions at Amine Centers

The nucleophilic amine centers readily undergo acylation and alkylation reactions. Acylation, the reaction with acylating agents like acyl chlorides or anhydrides, results in the formation of amides. Selective acylation of one amine group over the other can be a synthetic challenge. For instance, in 4-substituted-1,3-phenylenediamines, reaction conditions can be tuned to selectively acylate the 1-amino position. google.com This selectivity is often influenced by the electronic and steric environment of the amine groups.

Alkylation, the introduction of an alkyl group, can also occur at the amine centers. This can be achieved using alkyl halides. swan.ac.uk For example, the synthesis of N1-propylbenzene-1,2-diamine involves the alkylation of o-phenylenediamine (B120857) with a propylating agent. swan.ac.uk Similar to acylation, controlling the extent and position of alkylation in N1-propylbenzene-1,3-diamine would be a key synthetic consideration. The synthesis of related compounds often involves protective group strategies to avoid over-alkylation.

Aromatic Ring Reactivity

The amino groups and the propyl group attached to the benzene (B151609) ring significantly influence its reactivity towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Directed by Amino and Alkyl Groups

The amino groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. lkouniv.ac.in This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. lkouniv.ac.inmasterorganicchemistry.com The propyl group is a weak activating group and also an ortho-, para-director due to its inductive electron-donating effect. libretexts.org

Therefore, electrophiles are expected to attack the positions ortho and para to the amino groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lkouniv.ac.inlibretexts.org For example, nitration is typically carried out with a mixture of nitric and sulfuric acids, generating the nitronium ion (NO2+) as the electrophile. uomustansiriyah.edu.iq Halogenation with bromine or chlorine often requires a Lewis acid catalyst. lkouniv.ac.in

Understanding Regioselectivity in Ring Substitutions

The directing effects of the two amino groups and the propyl group will determine the regioselectivity of electrophilic aromatic substitution on N1-propylbenzene-1,3-diamine. The -NH(propyl) group at position 1 and the -NH2 group at position 3 are both ortho-, para-directing.

The positions ortho and para to the -NH(propyl) group are 2, 6, and 4. The positions ortho and para to the -NH2 group are 2, 4, and 6. Therefore, positions 2, 4, and 6 are all activated towards electrophilic attack. The steric hindrance from the propyl group at position 1 might disfavor substitution at the 2-position to some extent. The relative activating strengths of the primary and secondary amino groups will also play a role in determining the major product. Generally, the amino group is a stronger activator than an N-alkylamino group.

The interplay of these electronic and steric factors will ultimately govern the distribution of isomeric products in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org

Mechanistic Studies of Transformation Pathways

The transformation of N1-propylbenzene-1,3-diamine is governed by the interplay of its functional groups: two amine groups with differing substitution and a propyl-substituted aromatic ring. Mechanistic studies aim to unravel the precise sequence of bond-breaking and bond-forming events that occur during its reactions.

Detailed kinetic studies specifically focused on N1-propylbenzene-1,3-diamine are not widely available in peer-reviewed literature. However, valuable insights can be drawn from kinetic investigations of its core structures, namely n-propylbenzene and aromatic amines.

Studies on the high-temperature oxidation of n-propylbenzene in jet-stirred reactors have been conducted at atmospheric pressure across a temperature range of 900–1250 K. researchgate.net Such experiments measure the concentration profiles of reactants, intermediates, and final products to determine reaction rates. researchgate.net Similarly, high-temperature pyrolysis characteristics have been investigated using single-pulse shock tube experiments between 1100–1700 K. mdpi.com These studies reveal that the reactivity of the n-propylbenzene moiety is significantly higher than that of trimethylbenzene isomers, with pyrolysis initiating at lower temperatures. mdpi.com

The reaction order provides crucial information about the rate-determining step of a mechanism. For instance, in related catalytic C(sp³)–H amination reactions, kinetic analysis has revealed a zero-order dependence on the azide (B81097) substrate and a first-order dependence on both the catalyst and co-reagent (Boc₂O). acs.org This indicates that the reaction between the catalyst and the co-reagent is the rate-limiting step, rather than the C-H activation step itself. acs.org For N1-propylbenzene-1,3-diamine, it is expected that the propyl group may introduce steric hindrance, potentially affecting the reaction rates at the adjacent amine site compared to unsubstituted m-phenylenediamine (B132917).

Table 1: Experimental Conditions for Kinetic Analysis of Related Structures

Parameter n-Propylbenzene Oxidation researchgate.net n-Propylbenzene Pyrolysis mdpi.com Catalytic C-H Amination acs.org
Apparatus Jet-Stirred Reactor Single-Pulse Shock Tube Batch Reactor
Temperature Range 900–1250 K 1100–1700 K Not specified
Pressure 1 atm 10 – 15 bar Not specified

| Key Finding | Delineated routes of oxidation via decomposition and H-atom abstraction. | Fuel reactivity is higher than trimethylbenzene isomers. | Rate is first-order in catalyst, zero-order in substrate. |

The reaction pathways of N1-propylbenzene-1,3-diamine involve several key transient species. The identification of these intermediates is critical for confirming proposed mechanisms.

In high-temperature degradation processes like pyrolysis and oxidation, the primary consumption pathways for the n-propylbenzene structure involve thermal decomposition and hydrogen atom abstraction. researchgate.net

Decomposition: This process leads to the formation of a benzyl (B1604629) radical and a 2-phenyl-1-ethyl radical. researchgate.net

H-atom Abstraction: This pathway generates various phenylpropyl radicals. researchgate.net

These primary radicals undergo further reactions. Phenylpropyl radicals, for example, can react via β-scission to yield stable intermediates like ethylene, styrene, and propene. researchgate.net The benzyl radical can recombine with other species, such as methyl radicals or hydrogen atoms, to form ethylbenzene (B125841) and toluene, respectively. researchgate.net

In synthetic transformations, other intermediates are expected. For instance, the synthesis of N-alkylated diamines can proceed through a reductive amination pathway, which involves the formation of an imine intermediate from the condensation of an amine and a carbonyl compound. Oxidation reactions, employing agents like potassium permanganate, would likely proceed through oxidized derivatives, ultimately forming quinone-type structures.

Table 2: Potential Reaction Intermediates and Formation Pathways

Intermediate Formation Pathway Subsequent Reactions Source
Benzyl Radical Thermal decomposition of the propylbenzene (B89791) side chain. Recombination to form toluene, ethylbenzene; Oxidation to form benzaldehyde. researchgate.net
Phenylpropyl Radicals H-atom abstraction from the propyl side chain. β-scission to yield ethylene, styrene, propene. researchgate.net
Imine Intermediate Condensation of an amine group with a carbonyl compound. Reduction to form the final alkylated amine.

| Quinone Derivatives | Oxidation of the aromatic diamine ring. | Act as final products in oxidative degradation. | |

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting and understanding reaction mechanisms. Density Functional Theory (DFT) is a common method used to model reaction pathways, calculate the energies of intermediates and transition states, and thus determine the most energetically favorable route.

For example, DFT studies at the B3LYP/6-31+G(d,p) level of theory have been successfully used to compare calculated molecular structures with those determined by X-ray crystallography for complex macrocycles synthesized from diamine precursors. researchgate.net Such computational approaches can be applied to N1-propylbenzene-1,3-diamine to:

Model the transition state energies for electrophilic aromatic substitution to predict regioselectivity.

Calculate the energy barriers for H-atom abstraction from different positions on the propyl chain versus the aromatic ring to clarify initial degradation steps.

Investigate the influence of the propyl group on the electronic structure and reactivity of the amine functionalities.

Furthermore, computational models are integral to the development of large-scale chemical mechanisms, such as the SAPRC (Statewide Air Pollution Research Center) mechanisms, which are used to model atmospheric chemistry. ucr.edu These models rely on accurate, computationally derived rate constants and reaction pathways for thousands of organic compounds. ucr.edu

Stability and Degradation Pathways

The stability of N1-propylbenzene-1,3-diamine is finite, and it is susceptible to degradation through several pathways, primarily thermal and oxidative processes.

Thermal Degradation: High-temperature pyrolysis studies on n-propylbenzene show that decomposition begins around 1100 K. mdpi.com The principal degradation pathways are the homolytic cleavage of C-C bonds in the propyl side chain. The dominant consumption pathway is H-abstraction from the propyl group, followed by decomposition of the resulting radicals. researchgate.net This leads to the formation of a mixture of smaller, stable hydrocarbons and aromatics, including benzene, toluene, styrene, ethylene, and propene. researchgate.netmdpi.com

Oxidative Degradation: The compound is susceptible to oxidation at both the amine groups and the aromatic ring. Atmospheric degradation is typically initiated by reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. ucr.edu The amine groups are particularly reactive sites for oxidation. The presence of alkyl substitutions on the nitrogen atoms, as in N1-propylbenzene-1,3-diamine, can influence stability, in some cases enhancing it for specific applications. Under stronger oxidizing conditions, such as with potassium permanganate, the compound can be converted to quinone derivatives.

Table 3: Summary of Degradation Pathways

Pathway Conditions Key Processes Major Products
Thermal Degradation (Pyrolysis) High Temperature (>1100 K), anoxic C-C bond cleavage in the side chain, H-atom abstraction, β-scission. Benzene, Toluene, Styrene, Ethylene, Propene. researchgate.netmdpi.com

| Oxidative Degradation | Presence of oxidizing agents (e.g., O₂, OH radicals, KMnO₄) | H-atom abstraction, addition to the aromatic ring, oxidation of amine groups. | Quinone derivatives, smaller oxidized fragments. |

Advanced Spectroscopic and Structural Elucidation of N1 Propylbenzene 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in N1-propylbenzene-1,3-diamine can be determined.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

The ¹H NMR spectrum of N1-propylbenzene-1,3-diamine is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the propyl group, and the amine protons. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, which is crucial for verifying the compound's structure and assessing its purity.

The aromatic region of the spectrum would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The position of the propyl group and the second amino group breaks the symmetry of the ring, leading to distinct chemical shifts for each aromatic proton.

The propyl group would show characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the nitrogen atom. The chemical shift of the latter would be downfield due to the deshielding effect of the nitrogen atom. The amine (NH and NH₂) protons would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Predicted ¹H NMR Data for N1-propylbenzene-1,3-diamine:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic C-H6.0 - 7.2Multiplet-
-NH- (propylamino)3.5 - 4.5Broad Singlet-
-NH₂ (amino)3.0 - 4.0Broad Singlet-
N-CH₂-CH₂-CH₃2.9 - 3.2Triplet~7
N-CH₂-CH₂-CH₃1.5 - 1.8Sextet~7
N-CH₂-CH₂-CH₃0.9 - 1.1Triplet~7

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in N1-propylbenzene-1,3-diamine will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The aromatic carbons will resonate in the downfield region of the spectrum (typically 100-150 ppm). The carbons directly attached to the nitrogen atoms (C1 and C3) are expected to be the most deshielded among the aromatic carbons due to the electronegativity of nitrogen. The other aromatic carbons will have chemical shifts influenced by the electron-donating nature of the amino groups.

The propyl group carbons will appear in the upfield region of the spectrum. The carbon directly bonded to the nitrogen (N-CH₂) will be the most downfield of the three, followed by the central methylene carbon, and finally the terminal methyl carbon.

Predicted ¹³C NMR Data for N1-propylbenzene-1,3-diamine:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-N (propylamino)145 - 150
Aromatic C-N (amino)145 - 150
Aromatic C-H100 - 130
N-CH₂-CH₂-CH₃45 - 50
N-CH₂-CH₂-CH₃20 - 25
N-CH₂-CH₂-CH₃10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For N1-propylbenzene-1,3-diamine, this would clearly show the connectivity within the propyl group (correlations between the CH₂, CH₂, and CH₃ protons) and the coupling relationships between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the propyl group and the benzene ring (e.g., a correlation between the N-CH₂ protons and the aromatic carbon at the point of attachment) and for confirming the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Determination and Isotopic Pattern Analysis

In an electron ionization (EI) mass spectrum of N1-propylbenzene-1,3-diamine, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₁₄N₂ = 150.22 g/mol ). The presence of two nitrogen atoms would result in an odd molecular weight, consistent with the nitrogen rule.

The isotopic pattern of the molecular ion peak can also provide valuable information. The presence of the ¹³C isotope would result in a small M+1 peak, and the natural abundance of ¹⁵N would contribute to a lesser extent.

Fragmentation Pathway Elucidation and Structural Derivations

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that is characteristic of the molecule's structure. The major fragmentation pathways for N1-propylbenzene-1,3-diamine are expected to involve the cleavage of bonds within the propyl group and the loss of small neutral molecules.

A prominent fragmentation pathway would be the benzylic cleavage, involving the loss of an ethyl radical (•CH₂CH₃) from the propyl group, resulting in a stable resonance-stabilized cation. Another likely fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃) to form an aminotropylium-like ion. Cleavage of the C-N bond can also occur.

Predicted Major Fragments in the Mass Spectrum of N1-propylbenzene-1,3-diamine:

m/z Proposed Fragment Ion Proposed Neutral Loss
150[C₉H₁₄N₂]⁺ (Molecular Ion)-
121[C₇H₉N₂]⁺•CH₂CH₃
107[C₆H₇N₂]⁺•CH₂CH₂CH₃
93[C₆H₇N]⁺H₂N-CH₂CH₂CH₃
77[C₆H₅]⁺H₂N- and H₂N-CH₂CH₂CH₃

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No specific high-resolution mass spectrometry data for N1-Propylbenzene-1,3-diamine was found. This analytical technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which can be used to determine the precise molecular formula.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Detailed experimental FT-IR spectra for N1-Propylbenzene-1,3-diamine are not available. A theoretical analysis would predict characteristic absorption bands for the functional groups present. For instance, N-H stretching vibrations for the primary and secondary amine groups would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the propyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would likely be observed in the 1450-1600 cm⁻¹ region. However, without experimental data, a precise data table cannot be generated.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Experimental UV-Vis spectroscopic data for N1-Propylbenzene-1,3-diamine is not available in the searched literature. This technique would reveal information about the electronic transitions within the molecule, particularly the π→π* transitions associated with the benzene ring. The presence of the amino and N-propyl substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

X-ray Diffraction Analysis

There is no published X-ray diffraction data for N1-Propylbenzene-1,3-diamine. X-ray crystallography would be the definitive method to determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this analysis, the exact conformation and crystal packing of the compound remain undetermined.

Computational and Theoretical Chemistry of N1 Propylbenzene 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of N1-propylbenzene-1,3-diamine at the atomic level. These methods offer a powerful lens through which to view the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For N1-propylbenzene-1,3-diamine, DFT calculations are instrumental in determining its optimized molecular geometry, electronic structure, and thermodynamic stability. Recent advances in computational modeling, including DFT, have improved the prediction of molecular properties and degradation pathways. mdpi.com

DFT studies on analogous molecules, such as meta-phenylenediamine (m-PDA), reveal key electronic characteristics that are transferable to N1-propylbenzene-1,3-diamine. For instance, the bond lengths and angles are influenced by the electron-donating nature of the amino groups and the aromaticity of the benzene (B151609) ring. The propyl group, being an alkyl substituent, is expected to have a minor electronic effect on the aromatic system.

Table 1: Representative Optimized Geometrical Parameters for a Phenylenediamine System (based on DFT calculations for m-PDA)

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.39 - 1.41
C-N 1.40 - 1.42
N-H 1.01 - 1.02
C-C-C (aromatic) 119 - 121
H-N-H 110 - 113

Note: These values are illustrative and based on calculations for the parent m-phenylenediamine (B132917) molecule. The presence of the N-propyl group would introduce slight variations in the geometry of one of the amino groups and the adjacent ring carbons.

Energetics calculations using DFT can predict the relative stability of different isomers and conformers of N1-propylbenzene-1,3-diamine. The total energy of the molecule can be calculated to determine its heat of formation and to assess its thermodynamic properties.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular properties. rsc.org For N1-propylbenzene-1,3-diamine, ab initio calculations can be employed to refine the geometric parameters obtained from DFT and to compute other properties with high precision.

These methods are particularly useful for calculating properties such as dipole moments, polarizability, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For aromatic amines, the HOMO is typically a π-orbital delocalized over the benzene ring and the nitrogen lone pairs, while the LUMO is a π*-antibonding orbital of the aromatic system. In a study of meta-phenylenediamine (MPD), the HOMO-LUMO gap was found to be significant, indicating high stability and low reactivity. nih.gov Upon complex formation, this gap can decrease, suggesting increased electron delocalization and a more reactive state. nih.gov The introduction of the N-propyl group is expected to have a modest effect on the HOMO-LUMO gap of the phenylenediamine core.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylenediamine System

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.0
LUMO -0.5 to -1.0

Note: These are typical energy ranges for aromatic diamines and serve as an estimate for N1-propylbenzene-1,3-diamine. Actual values would require specific calculations for this molecule.

Analysis of the HOMO and LUMO distribution reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is valuable for predicting the sites of electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of N1-propylbenzene-1,3-diamine. Reactive molecular dynamics simulations are a useful approach for investigating chemical reactions and structural transformations in complex systems. researchgate.net

The presence of the flexible propyl chain in N1-propylbenzene-1,3-diamine gives rise to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Studies on n-propylbenzene have shown that the orientation of the propyl group relative to the phenyl ring can be analyzed through such simulations. acs.org

Intramolecular hydrogen bonding can play a significant role in determining the conformation and properties of a molecule. In N1-propylbenzene-1,3-diamine, there is the potential for an intramolecular hydrogen bond to form between the hydrogen of the secondary amine and the nitrogen of the primary amine. The presence and strength of such a hydrogen bond would depend on the relative orientation of the two amino groups.

Computational studies can be used to investigate the likelihood and energetics of intramolecular hydrogen bond formation. nih.gov The existence of such a bond would be expected to influence the molecule's pKa, lipophilicity, and permeability. nih.gov

Tautomerism, the migration of a proton, is another aspect that can be explored through computational methods. While imine-enamine tautomerism is less common in simple aromatic amines under normal conditions, theoretical calculations can assess the energy barriers for such transformations and determine the relative stability of the tautomers.

Reaction Path Investigations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For N1-propylbenzene-1,3-diamine, these methods can elucidate the intricate details of reaction pathways, including the characterization of fleeting transition states and the prediction of reaction outcomes.

Transition State Characterization and Activation Energy Calculations

The study of a chemical reaction's kinetics and mechanism hinges on understanding the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these transient structures. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For N1-propylbenzene-1,3-diamine, a potential reaction for investigation is its formation via the N-alkylation of m-phenylenediamine. Theoretical calculations can model the approach of a propylating agent to one of the amine groups. The transition state would feature partially formed and partially broken bonds. The calculated activation energy provides a quantitative measure of the reaction's feasibility. For instance, studies on similar N-alkylation reactions have determined activation energies through kinetic analysis and computational modeling. researchgate.net Such calculations can be refined by including solvent effects, which can significantly alter the energy barrier.

Another computationally accessible reaction path is the oxidation of N1-propylbenzene-1,3-diamine, which could proceed through hydrogen abstraction from one of the nitrogen atoms. Characterizing the transition state for this process would reveal the geometry required for the abstraction to occur and the associated activation energy, offering insights into the compound's stability and potential degradation pathways.

Table 1: Illustrative Calculated Activation Energies for Reactions of N1-Propylbenzene-1,3-Diamine This data is hypothetical and serves to illustrate the output of computational chemistry studies.

Reaction Type Reactants Key Transition State Features Illustrative Activation Energy (kcal/mol)
N-Alkylation m-Phenylenediamine + 1-Bromopropane Partially formed C-N bond; partially broken C-Br bond 22.5

Prediction of Reaction Selectivity and Catalytic Cycles

N1-propylbenzene-1,3-diamine possesses two distinct amine groups: a primary amine (-NH₂) and a secondary amine (-NH-propyl). This structural feature raises questions of regioselectivity in reactions such as acylation or further alkylation. Computational chemistry can predict the likely site of reaction by comparing the activation energies for the competing pathways.

Factors influencing selectivity, such as the nucleophilicity of the nitrogen atoms and steric hindrance from the propyl group, can be quantified through theoretical calculations. For example, by calculating the energy barriers for an electrophile attacking the primary versus the secondary amine, one can predict the major product. Studies on the reductive alkylation of different phenylenediamine isomers have highlighted the significant influence of substrate structure on reactivity, a phenomenon that can be explored in detail using molecular modeling. modernscientificpress.com

In the realm of catalysis, where N1-propylbenzene-1,3-diamine might serve as a ligand for a metal center, computational modeling can map out entire catalytic cycles. This involves calculating the thermodynamic and kinetic parameters for each elementary step, such as oxidative addition, migratory insertion, and reductive elimination. By identifying the rate-determining step and understanding how the ligand influences the stability of intermediates and transition states, researchers can rationally design more efficient catalysts.

Theoretical Spectroscopy

Theoretical spectroscopy involves the computational prediction of various spectra, which serves as an invaluable tool for structural elucidation and the interpretation of experimental data.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.inforsc.org The most common method involves optimizing the molecule's geometry using DFT and then calculating the magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method.

These predicted shifts can be compared with experimental data to confirm a proposed structure or to distinguish between different isomers. chemrxiv.org Recent advances combining DFT calculations with machine learning have further enhanced the accuracy and speed of these predictions. rsc.orgchemrxiv.org For N1-propylbenzene-1,3-diamine, calculations would provide distinct chemical shift values for the aromatic protons, the two different N-H protons, and the protons of the propyl group, aiding in the complete assignment of the experimental spectrum.

Table 2: Illustrative Predicted NMR Chemical Shifts for N1-Propylbenzene-1,3-Diamine Predicted using standard DFT methods (e.g., B3LYP/6-31G(d)) relative to TMS. These values are examples and can vary with the computational method and solvent model used.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propyl -CH₃ 0.9 - 1.1 11 - 13
Propyl -CH₂- 1.5 - 1.7 22 - 24
Propyl N-CH₂- 3.0 - 3.2 47 - 49
Aromatic C-H 6.2 - 7.1 101 - 130
Primary N-H ~3.6 N/A

Simulation of Vibrational and Electronic Spectra

Computational methods can simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible). Vibrational frequencies are typically calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be visualized to understand the nature of the atomic motions (e.g., stretching, bending). For N1-propylbenzene-1,3-diamine, key predicted vibrational bands would include N-H stretching in the 3300-3500 cm⁻¹ region, aromatic C-H stretching around 3000-3100 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ range. mdpi.com

Electronic spectra are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide the energies of electronic transitions from the ground state to various excited states. The results are typically presented as vertical excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For an aromatic compound like N1-propylbenzene-1,3-diamine, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring.

Table 3: Illustrative Predicted Spectroscopic Data for N1-Propylbenzene-1,3-Diamine

Spectral Type Predicted Absorption Region Assignment of Key Transitions
Vibrational (IR) 3300 - 3500 cm⁻¹ N-H stretching vibrations
2850 - 3100 cm⁻¹ C-H (aliphatic and aromatic) stretching
1500 - 1620 cm⁻¹ Aromatic C=C ring stretching
Electronic (UV-Vis) 230 - 250 nm π → π* transition

Advanced Applications and Derivatization in Materials and Coordination Chemistry

Polymer Chemistry and Materials Science Applications

The presence of two primary amine groups allows 1-N-propylbenzene-1,3-diamine to act as a versatile monomer and cross-linking agent in the synthesis of high-performance polymers and functional materials.

Utilization as Monomers in Polymer Synthesis (e.g., Polyimides, Polyureas)

Aromatic diamines are fundamental precursors for a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

Polyimides: Aromatic polyimides are synthesized through a two-step process. vt.edu The first step involves the reaction of a diamine, such as this compound, with a dianhydride in a polar aprotic solvent at ambient temperature. vt.edu This nucleophilic addition reaction results in the formation of a soluble poly(amic acid) precursor. vt.edu In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical cyclodehydration. The properties of the resulting polyimide are heavily influenced by the structure of the diamine and dianhydride monomers. vt.edutitech.ac.jp The incorporation of the N-propyl group from this compound could enhance the solubility of the resulting polyimide, a common challenge with rigid aromatic polymers. titech.ac.jp

Polyureas: this compound can also be used to synthesize polyureas. A notable synthetic route involves the direct polycondensation of diamines with carbon dioxide, avoiding the use of highly toxic isocyanates. researchgate.net In this process, strong bidentate hydrogen bonds form between the urea (B33335) linkages, which act as physical cross-links and contribute to high thermal stability and solvent resistance. researchgate.net The resulting polyureas often exhibit a semi-crystalline structure. researchgate.net

Polymer TypeMonomersKey Synthesis FeaturePotential Influence of this compound
Polyimide This compound, Aromatic DianhydrideTwo-step process via poly(amic acid) precursor vt.eduEnhanced solubility, modified chain packing
Polyurea This compound, Carbon DioxideNon-isocyanate route, formation of hydrogen-bonded networks researchgate.netImproved processability, tailored thermal properties

Development of Functional Polymeric Materials

Functional polymers are designed to possess specific properties or capabilities. uni-mainz.de The incorporation of this compound into a polymer backbone can introduce specific functionalities. The amine groups themselves can enhance adhesion and provide sites for further chemical modification. doi.org For instance, incorporating amine-functionalized monomers into polymers can increase polarity, which is beneficial for applications such as coatings where strong chelation or adhesion to metal surfaces is desired. doi.org The N-propyl group can modulate the polymer's solubility in organic solvents and affect its morphological characteristics, such as glass transition temperature and crystallinity. This allows for the tailoring of materials for specialized applications, including membranes for gas separation or advanced composites. mdpi.com

Coordination Chemistry and Ligand Design

In coordination chemistry, molecules that donate electron pairs to a central metal atom are known as ligands. The two nitrogen atoms of this compound possess lone pairs of electrons, enabling it to function as a bidentate ligand, forming stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes with N1-Propylbenzene-1,3-Diamine as a Ligand

Metal complexes of N1-propylbenzene-1,3-diamine can be synthesized by reacting the diamine with a metal salt (e.g., chlorides, acetates, sulfates) in a suitable solvent. nih.gov The resulting complexes are typically characterized using a range of spectroscopic and analytical techniques to determine their structure and properties. nih.govtubitak.gov.tr

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the nitrogen atoms to the metal center, often indicated by a shift in the N-H stretching frequencies and the appearance of a new band corresponding to the metal-nitrogen (M-N) bond.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. nih.gov

Elemental Analysis and Molar Conductivity: These methods help to confirm the stoichiometry of the complex (metal-to-ligand ratio) and determine whether the complex is ionic or neutral. nih.govtubitak.gov.tr

Magnetic Susceptibility Measurements: Used to determine the number of unpaired electrons in the metal center, which provides insight into its oxidation state and coordination environment. nih.gov

TechniqueInformation ObtainedTypical Observation for N-donor Ligand Complexes
IR Spectroscopy Confirmation of coordinationShift in N-H stretching vibrations; new M-N bond vibration
UV-Visible Spectroscopy Electronic transitions, coordination geometryd-d transitions characteristic of the metal ion's geometry
Molar Conductivity Ionic nature of the complexDistinguishes between electrolytic and non-electrolytic complexes tubitak.gov.tr
Magnetic Susceptibility Number of unpaired electronsHelps determine the geometry (e.g., square planar vs. tetrahedral) nih.gov

Investigation of Metal-Ligand Binding Modes and Coordination Geometries

As a bidentate ligand, N1-propylbenzene-1,3-diamine coordinates to a metal center through the lone pairs on its two nitrogen atoms, forming a stable chelate ring. The specific way in which it binds and the resulting three-dimensional arrangement of the ligand around the metal ion define the coordination geometry.

Binding Modes: The diamine acts as a classic bidentate N,N'-donor ligand. The formation of a chelate ring with the metal ion significantly enhances the stability of the complex compared to coordination with two separate monodentate amine ligands, an effect known as the chelate effect.

Coordination Geometries: The final geometry of the complex depends on the coordination number of the metal ion, its size, and electronic configuration.

For a metal ion with a coordination number of four, possible geometries include square planar or tetrahedral .

For a metal ion with a coordination number of six, N1-propylbenzene-1,3-diamine would occupy two coordination sites, with other ligands filling the remaining positions to form an octahedral geometry. nih.govnih.gov The resulting complexes can exhibit isomerism (e.g., cis/trans) depending on the placement of the other ligands. The steric bulk of the N-propyl group may influence the preferred isomeric form and the precise bond angles within the coordination sphere.

Exploration of Catalytic Activity of Derived Metal Complexes

While specific studies on the catalytic activity of metal complexes derived directly from this compound are not extensively documented in publicly available literature, the broader class of N-alkylated phenylenediamine complexes offers significant insights into their potential. Metal complexes featuring redox-active ligands, such as o-phenylenediamines, have been shown to be versatile tools in expanding the reactivity of transition metals. These ligands can act as electron reservoirs, facilitating reactions without a formal change in the metal's oxidation state. This property is crucial in the design of novel catalytic cycles.

For instance, cobalt complexes with phenylenediamide ligands have been investigated for their reactivity with various electrophiles. These studies demonstrate that the electronic properties of the ligand, which can be tuned by N-alkylation, play a critical role in the resulting complex's reactivity. It is plausible that metal complexes of this compound could exhibit interesting catalytic properties in reactions such as oxidation, reduction, and cross-coupling, driven by the interplay between the metal center and the redox-active diamine ligand. The N-propyl group, in this context, can influence the solubility, stability, and steric environment of the catalytic center.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, including those with fused ring systems. These structures are often key components in pharmaceuticals, agrochemicals, and functional materials.

Cyclocondensation Reactions Leading to Fused Ring Systems

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. Phenylenediamines are well-known precursors for the synthesis of important heterocyclic scaffolds such as benzimidazoles and benzodiazepines. The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a classic method for preparing benzimidazoles. Similarly, the condensation of o-phenylenediamines with β-dicarbonyl compounds or ketones can yield 1,5-benzodiazepines, a class of compounds with significant pharmacological activity. researchgate.net

While direct examples using this compound are not prevalent in the literature, the established reactivity of N-substituted o-phenylenediamines in cyclocondensation reactions provides a strong basis for its potential applications. For example, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with reagents like phenyl isothiocyanate or carbon disulfide leads to the formation of fused thiazolo[3,2-a]benzimidazoles. researchgate.net This suggests that this compound could undergo similar transformations with appropriate reaction partners to yield novel N-propyl substituted fused heterocyclic systems.

Reactant 1Reactant 2Resulting Heterocycle (General)
o-Phenylenediamine (B120857)Carboxylic Acid / AldehydeBenzimidazole
o-Phenylenediamineβ-Diketone / Ketone1,5-Benzodiazepine
N-alkynyl-o-phenylenediaminePhenyl IsothiocyanateThiazolo[3,2-a]benzimidazole

Design and Synthesis of Novel Scaffolds for Organic Synthesis

The synthesis of diverse and complex molecular scaffolds is a central theme in modern organic chemistry and drug discovery. The structural attributes of this compound make it a candidate for the development of novel molecular scaffolds. The presence of a primary and a secondary amine on a benzene (B151609) ring allows for sequential and site-selective reactions, enabling the construction of intricate three-dimensional structures.

N-phenylquinoneimine scaffolds, for instance, are versatile synthetic platforms that allow for the introduction of various functional groups, leading to a diverse range of molecular architectures with potential biological activities. The synthesis of N-substituted phenylenediamines is a key step in accessing these scaffolds. researchgate.net By analogy, this compound could serve as a precursor to novel quinoneimine-based scaffolds, where the N-propyl group can modulate the scaffold's properties.

Role as Chemical Intermediates in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a range of fine chemicals, owing to the reactivity of its amino groups.

Precursors for Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute the largest class of commercial colorants. ekb.eg The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. researchgate.netacs.org N-substituted phenylenediamines are frequently used as coupling components, and the nature of the substituent on the nitrogen atom can significantly influence the color and fastness properties of the resulting dye.

While specific azo dyes derived from this compound are not widely reported, the general principles of azo dye chemistry suggest its utility in this field. For instance, m-phenylenediamine (B132917) is a known precursor for a variety of azo dyes. researchgate.net The introduction of an N-propyl group, as in this compound, would be expected to modify the electronic properties of the aromatic ring and the steric environment of the coupling site, thereby enabling the synthesis of novel dyes with potentially unique shades and improved properties for applications in textiles and other materials. The synthesis of disperse azo dyes, in particular, often utilizes N-alkylated aniline (B41778) derivatives to achieve the desired solubility and affinity for synthetic fibers like polyester. mdpi.comnih.gov

Diazo ComponentCoupling ComponentDye Class
Diazotized Aromatic AminePhenol / NaphtholAzo Dye
Diazotized Aromatic AmineAromatic Amine (e.g., m-phenylenediamine)Azo Dye
Diazotized Aromatic AmineN-alkylated Aniline DerivativeDisperse Azo Dye

Building Blocks for Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.gov this compound, with its multiple reactive sites, fits this description well. The differential reactivity of its primary and secondary amino groups can be exploited in multi-step syntheses to construct elaborate molecular architectures.

For example, N-substituted N'-phenyl p-phenylenediamines are valuable intermediates in the production of pharmaceuticals, agricultural products, and antioxidants. The synthesis of these compounds often involves the reaction of a primary amine with an N-phenyl-p-quinoneimine intermediate. The principles of these synthetic strategies could be adapted to utilize this compound for the creation of novel complex molecules with potential applications in various fields of chemistry.

Structure Activity Relationship Sar Studies of N1 Propylbenzene 1,3 Diamine Analogues

Impact of N-Alkyl Chain Length and Branching

The length and branching of the N-alkyl chain in N1-substituted benzene-1,3-diamine analogues play a pivotal role in modulating their biological and chemical properties. While direct SAR studies on N-alkylated benzene-1,3-diamines are not extensively documented in publicly available literature, valuable insights can be drawn from related studies on analogous compounds, such as C-alkylated m-diaminobenzenes.

One pertinent study investigated the mutagenic activity of a series of 2,4-diaminoalkylbenzenes, which are structurally related to N-alkylated m-phenylenediamines. The research revealed a clear trend: as the size of the alkyl group at the C1 position increased, the mutagenic activity decreased. This suggests that steric hindrance introduced by bulkier alkyl groups can significantly impact the molecule's interaction with biological targets.

Table 1: Mutagenic Activity of 2,4-Diaminoalkylbenzene Analogues

CompoundAlkyl GroupMutagenic Activity
m-Diaminobenzene-Most Active
2,4-DiaminotolueneMethylActive
2,4-DiaminoethylbenzeneEthylActive
2,4-DiaminoisopropylbenzeneIsopropylNegative
2,4-Diamino-n-butylbenzenen-ButylNegative

This interactive table demonstrates the trend of decreasing mutagenic activity with increasing alkyl group size.

This trend indicates that both the length (e.g., methyl vs. ethyl vs. n-butyl) and branching (e.g., isopropyl) of the alkyl substituent are critical determinants of biological activity. It is plausible that a similar structure-activity relationship exists for N-alkylated analogues like 1-N-propylbenzene-1,3-diamine, where variations in the N-alkyl chain would modulate properties such as solubility, membrane permeability, and binding affinity to target macromolecules.

Effects of Substituents on the Aromatic Ring (Electronic and Steric)

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NH2, -NHR, -NR2) increase the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions. The amino groups already present in N1-propylbenzene-1,3-diamine are strong activating groups.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring, making it less reactive towards electrophiles.

The electronic nature of a substituent influences the basicity of the amino groups. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. This, in turn, can affect the compound's behavior in various chemical environments and its interaction with biological systems.

Steric Effects:

The size and spatial arrangement of substituents can introduce steric hindrance, which can impede the approach of reactants to a particular site on the molecule. For instance, a bulky substituent ortho to one of the amino groups could hinder reactions at that site. This steric hindrance can also influence the conformation of the molecule, potentially affecting its ability to bind to a receptor or enzyme.

Table 2: Predicted Effects of Aromatic Ring Substituents on the Reactivity of N1-Propylbenzene-1,3-diamine

SubstituentElectronic EffectPredicted Effect on Electrophilic Aromatic SubstitutionPredicted Effect on Basicity of Amino Groups
-CH3Electron-DonatingActivatingIncrease
-OCH3Electron-DonatingStrongly ActivatingIncrease
-ClElectron-Withdrawing (Inductive), Electron-Donating (Resonance)Deactivating (overall)Decrease
-NO2Strongly Electron-WithdrawingStrongly DeactivatingDecrease

This interactive table provides a general overview of how different substituents are expected to influence the chemical properties of the parent compound.

Positional Isomerism of Diamine Groups (e.g., Ortho, Meta, Para) on Reactivity and Application Performance

The relative positioning of the two amino groups on the benzene (B151609) ring—ortho (1,2-), meta (1,3-), and para (1,4-)—has a profound impact on the molecule's geometry, electronic properties, and consequently, its reactivity and suitability for various applications.

In the case of N-alkylated phenylenediamines, the diamine groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions ortho and para to the amino groups.

Ortho- and Para-Phenylenediamines: In these isomers, the amino groups can electronically reinforce each other through resonance, leading to a higher electron density at specific positions on the ring and making them highly reactive. However, the close proximity of the amino groups in the ortho isomer can lead to increased steric hindrance and potential for intramolecular interactions, such as hydrogen bonding.

Meta-Phenylenediamines: In the meta isomer, such as N1-propylbenzene-1,3-diamine, the directing effects of the two amino groups are additive. Both amino groups direct incoming electrophiles to the 2-, 4-, and 6-positions. The position between the two amino groups (the 2-position) is sterically hindered, so substitution is most likely to occur at the 4- and 6-positions, which are para to one amino group and ortho to the other.

The different positional arrangements of the diamine groups also influence the physical properties of the compounds, such as their melting points, boiling points, and solubility. These differences in reactivity and physical properties directly translate to their performance in applications such as polymer synthesis, dye manufacturing, and as precursors for pharmaceuticals and other specialty chemicals.

Correlation of Structural Parameters with Spectroscopic Data and Theoretical Predictions

The precise structure of N1-propylbenzene-1,3-diamine analogues can be elucidated and correlated with their spectroscopic signatures and theoretical models. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational chemistry provide powerful tools for understanding these relationships.

Spectroscopic Analysis:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for determining the molecular structure. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, and thus to the nature and position of substituents on the ring. For example, electron-donating groups will generally cause an upfield shift (to lower ppm values) of the signals for the ortho and para protons and carbons, while electron-withdrawing groups will cause a downfield shift. The coupling patterns of the aromatic protons can also provide information about the substitution pattern.

IR Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The N-H stretching vibrations of the amino groups typically appear in the region of 3300-3500 cm-1. The position and shape of these bands can be influenced by hydrogen bonding and the electronic nature of the substituents on the aromatic ring.

Theoretical Predictions:

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties, including optimized geometries, electronic charge distributions, and spectroscopic parameters. These theoretical calculations can complement experimental data and provide deeper insights into the structure-activity relationships. For instance, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of a molecule, helping to predict sites of electrophilic and nucleophilic attack. Furthermore, theoretical calculations can be used to predict NMR and IR spectra, which can then be compared with experimental data to confirm structural assignments.

By systematically studying a series of N1-propylbenzene-1,3-diamine analogues with varying N-alkyl chains and aromatic substituents, and by correlating their structural features with experimental spectroscopic data and theoretical predictions, a comprehensive understanding of their structure-activity relationships can be developed. This knowledge is essential for the rational design of new molecules with tailored properties for specific applications.

Future Research Perspectives and Interdisciplinary Integration

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of 1-N-propylbenzene-1,3-diamine is a key area of future research. Traditional synthetic routes for similar aromatic diamines often involve harsh reaction conditions and the use of hazardous reagents. Consequently, a significant push is anticipated towards the adoption of green chemistry principles in its production.

One promising approach involves the use of green catalysts, such as heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. Research into catalytic systems that promote high selectivity and yield under mild conditions, such as lower temperatures and pressures, is crucial. The utilization of renewable feedstocks and greener solvents is another critical aspect of developing sustainable synthetic methodologies. For instance, processes that minimize the generation of waste and avoid the use of toxic solvents are highly desirable. The synthesis of p-phenylenediamine (B122844) through the hydrogenation of p-nitroaniline using a Raney nickel catalyst in water serves as a model for a greener process that could be adapted for this compound. researchgate.net

Future research will likely focus on one-pot syntheses and multi-component reactions to improve process efficiency and reduce operational complexity. mdpi.com The development of biocatalytic routes, leveraging enzymes to perform specific chemical transformations, also represents a frontier in the sustainable synthesis of this and other aromatic diamines.

Integration with Supramolecular Chemistry for Directed Assembly

The unique molecular structure of this compound, featuring both hydrogen bond donors and acceptors, as well as an aromatic ring capable of π-π stacking, makes it an excellent candidate for applications in supramolecular chemistry. Future research is expected to delve into the self-assembly of this molecule to create highly ordered, functional supramolecular structures.

By carefully designing and controlling non-covalent interactions, it is possible to direct the assembly of this compound into complex architectures such as nanotubes, nanofibers, and supramolecular polymers. rsc.org These self-assembled materials can exhibit novel properties and functionalities not present in the individual molecules. For example, the formation of supramolecular polymers through hydrogen bonding can lead to materials with tunable mechanical and thermal properties. nih.gov

Investigations into the co-assembly of this compound with other molecular components could lead to the creation of multi-functional materials with applications in areas such as sensing, drug delivery, and electronics. The study of how the propyl group influences the packing and final architecture of the supramolecular assemblies will be a key aspect of this research.

Advancements in Computational Modeling and Machine Learning for Prediction and Design

Computational modeling and machine learning are set to play a pivotal role in accelerating the discovery and optimization of applications for this compound. Density Functional Theory (DFT) and molecular dynamics simulations can provide fundamental insights into the electronic structure, reactivity, and conformational behavior of the molecule. researchgate.netresearchgate.netmdpi.com These computational tools can be used to predict its properties and to understand its interactions with other molecules at the atomic level.

For instance, DFT calculations can be employed to study the reaction mechanisms of its synthesis, helping to identify more efficient catalytic pathways. researchgate.net Molecular dynamics simulations can be used to model the self-assembly process, providing a deeper understanding of the forces that govern the formation of supramolecular structures. mdpi.com

Furthermore, the application of machine learning (ML) algorithms offers a powerful approach to predict the properties of materials derived from this compound. nih.govresearch.googlenih.gov By training ML models on existing experimental and computational data, it is possible to rapidly screen for new materials with desired functionalities, significantly reducing the time and cost of experimental research. nih.govresearch.google For example, ML models could be developed to predict the thermal stability or mechanical strength of polymers incorporating this diamine, guiding the design of new high-performance materials.

Computational TechniqueApplication in this compound ResearchPredicted Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.Optimization of synthetic routes and prediction of catalytic activity.
Molecular Dynamics (MD)Simulation of self-assembly and polymer chain interactions.Understanding supramolecular architecture and predicting material properties.
Machine Learning (ML)High-throughput screening and property prediction.Accelerated discovery of new functional materials and catalysts.

Potential for Functional Materials and Catalysis Innovations

The inherent properties of this compound make it a promising building block for a new generation of functional materials and catalysts. Its diamine functionality allows it to be readily incorporated into polymeric structures, such as polyamides and polyimides. ncl.res.inntu.edu.twnih.govrsc.orgresearchgate.net The introduction of the N-propyl group can modify the properties of these polymers, for example, by improving their solubility and processability without significantly compromising their thermal stability. ncl.res.in

Future research in this area will likely focus on the synthesis and characterization of novel polymers derived from this compound for a variety of applications. These could include high-performance engineering plastics, membranes for gas separation, and materials for electronic applications. The ability to tune the properties of these polymers by varying the co-monomers and the polymer architecture will be a key area of investigation.

In the realm of catalysis, this compound can act as a ligand for metal catalysts. The nitrogen atoms can coordinate with a variety of metal centers, and the electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity for specific chemical transformations. For example, metal complexes of this diamine could be explored as catalysts in cross-coupling reactions, which are fundamental in organic synthesis. ruepinglab.com The development of recyclable and highly active catalysts based on this ligand is a promising avenue for future research.

Q & A

Q. What are the common synthetic routes for 1-N-propylbenzene-1,3-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves selective alkylation of benzene-1,3-diamine. A two-step approach is often employed:

  • Step 1 : Protection of one amine group using acetyl or tert-butoxycarbonyl (Boc) groups to avoid over-alkylation.
  • Step 2 : Propylation via nucleophilic substitution with 1-bromopropane or propyl mesylate, followed by deprotection .
    Yields (60–80%) depend on solvent polarity (e.g., DMF enhances reactivity) and temperature control (40–60°C). Purity is optimized via column chromatography or recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • ¹H NMR : Look for triplet signals at δ 1.0–1.2 ppm (CH₃ of propyl), δ 2.5–3.0 ppm (N–CH₂–), and aromatic protons at δ 6.5–7.0 ppm.
  • ¹³C NMR : Propyl carbons appear at 10–25 ppm (CH₃), 40–50 ppm (N–CH₂), and aromatic carbons at 110–130 ppm.
  • IR : N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
    Mass spectrometry (ESI-MS) with m/z ≈ 179 [M+H]⁺ provides molecular weight validation.

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the structure of this compound using SHELX software?

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to reduce noise. Use twin refinement (TWIN/BASF commands in SHELXL) if twinning is suspected .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s intermolecular interaction analysis for hydrogen bonding patterns.
  • Common Pitfalls : Over-interpretation of low-electron-density regions (e.g., disordered propyl chains). Apply ISOR/SADI restraints to refine thermal parameters .

Q. What experimental strategies minimize side reactions (e.g., dimerization) during the synthesis of this compound derivatives?

  • Kinetic Control : Use slow addition of propylating agents at low temperatures (0–5°C) to favor mono-alkylation.
  • Protection-Deprotection : Boc-protected intermediates reduce competing reactions.
  • Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
    Post-synthesis, monitor by TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers address contradictory biological activity data for this compound in antimicrobial assays?

  • Standardization : Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ampicillin) to calibrate MIC (Minimum Inhibitory Concentration) values.
  • Buffer Compatibility : Test activity in PBS vs. growth media, as phosphate ions may chelate metal cofactors required for amine reactivity .
  • Metabolite Interference : Pre-treat samples with CNBF derivatization (as in ) to isolate the compound from biological matrices before LC-MS analysis .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?

  • HPLC-DAD : Use a Zorbax SB-C18 column (4.6 × 150 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Detect impurities at 254 nm.
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor for residual solvents (e.g., DMF) or byproducts (e.g., dipropylated amines) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). High HOMO density on amine groups predicts nucleophilic reactivity.
  • Docking Studies : Simulate interactions with transition metals (e.g., Pd in Suzuki couplings) to identify optimal ligand coordination sites .

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